Thiazolo[4,5-d]pyrimidine-2,7-diamine
Overview
Description
Thiazolo[4,5-d]pyrimidine-2,7-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system comprising a thiazole ring and a pyrimidine ring, which imparts unique chemical and biological properties. The presence of amino groups at positions 2 and 7 further enhances its reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-d]pyrimidine-2,7-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide, yielding 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione. This intermediate can then be alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile to produce alkylthio derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Thiazolo[4,5-d]pyrimidine-2,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds within the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Thiazolo[4,5-d]pyrimidine-2,7-diamine has a broad spectrum of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: this compound derivatives have shown promise as anticancer agents, antimicrobial agents, and anti-inflammatory agents
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of thiazolo[4,5-d]pyrimidine-2,7-diamine varies depending on its specific application. In medicinal chemistry, it often acts by inhibiting key enzymes or receptors. For example, some derivatives function as adenosine A2A receptor antagonists, which can modulate neurotransmitter release and have potential therapeutic effects in neurodegenerative diseases . The molecular targets and pathways involved typically include G protein-coupled receptors and various kinases.
Comparison with Similar Compounds
Thiazolo[5,4-d]pyrimidine derivatives: These compounds share a similar fused ring system but differ in the position of the thiazole and pyrimidine rings.
Thiazolo[4,5-d]pyrimidin-2-ones: These analogs have an oxo group at position 2 instead of an amino group, which can significantly alter their chemical and biological properties.
Thiazolo[4,5-d]pyrimidin-7-ones:
Uniqueness: Thiazolo[4,5-d]pyrimidine-2,7-diamine is unique due to the presence of amino groups at both positions 2 and 7, which enhances its reactivity and allows for diverse functionalization. This structural feature distinguishes it from other similar compounds and contributes to its wide range of applications in scientific research and industry .
Biological Activity
Thiazolo[4,5-d]pyrimidine-2,7-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring fused to a pyrimidine structure with two amino groups at the 2 and 7 positions. Its molecular formula is , which contributes to its biological versatility. The presence of amino groups enhances its interaction with various biological targets.
Biological Activities
This compound exhibits a range of biological activities:
- Antitumor Activity : Research indicates that derivatives of this compound act as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, showing selective inhibition in EGFR-overexpressing human tumor cells .
- Adenosine Receptor Modulation : Compounds related to thiazolo[4,5-d]pyrimidine have been identified as antagonists or inverse agonists at adenosine A2A receptors (A2AAR), which are implicated in neurodegenerative diseases and cancer . For instance, one derivative demonstrated a binding affinity of for the hA2AAR .
- Anti-inflammatory Effects : Some derivatives have shown significant anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) with IC50 values comparable to standard drugs like celecoxib .
- Antimicrobial Activity : Thiazolo[4,5-d]pyrimidine derivatives have been evaluated for their antimicrobial properties. Certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogenic bacteria .
Structure-Activity Relationships (SAR)
The biological activity of thiazolo[4,5-d]pyrimidine derivatives can be enhanced through structural modifications. The following table summarizes key findings from SAR studies:
Compound | Modification | Biological Activity | Binding Affinity |
---|---|---|---|
Compound 1 | 7-amino group | EGFR inhibitor | Potent against EGFR-overexpressing cells |
Compound 2 | Furan moiety at position 2 | A2AAR inverse agonist | |
Compound 3 | Substituted benzyl groups | Anti-inflammatory | COX-2 inhibition IC50 = 0.04 μmol |
Case Studies
- EGFR Inhibition : A study synthesized various thiazolo[4,5-d]pyrimidine derivatives and evaluated their efficacy as EGFR inhibitors. The most active compound demonstrated significant cytotoxicity in vitro against cancer cell lines overexpressing EGFR .
- Neurodegenerative Disorders : Another research focused on the potential of thiazolo[4,5-d]pyrimidine derivatives as A2AAR antagonists for treating Parkinson's and Alzheimer's diseases. The findings highlighted several compounds with high selectivity and potency in modulating adenosine receptor activity .
- Anti-inflammatory Studies : In vivo studies assessed the anti-inflammatory effects of selected thiazolo[4,5-d]pyrimidine derivatives using models such as carrageenan-induced paw edema. Results indicated significant reductions in inflammation markers compared to control groups .
Properties
IUPAC Name |
[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c6-3-2-4(9-1-8-3)10-5(7)11-2/h1H,(H4,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAFRDFLFKZWEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C(S2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449555 | |
Record name | Thiazolo[4,5-d]pyrimidine-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30162-02-8 | |
Record name | Thiazolo[4,5-d]pyrimidine-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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